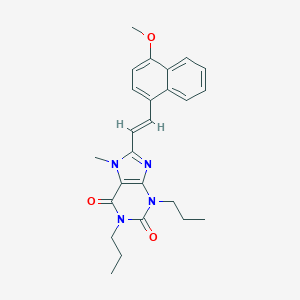
(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine, commonly known as MRS1706, is a selective antagonist of the adenosine A2B receptor. It is a xanthine derivative and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
MRS1706 selectively antagonizes the adenosine A2B receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including immune cells, endothelial cells, and smooth muscle cells. Adenosine A2B receptor activation has been shown to promote inflammation, angiogenesis, and fibrosis. By blocking the adenosine A2B receptor, MRS1706 can reduce the inflammation, angiogenesis, and fibrosis in various diseases.
Biochemical and Physiological Effects:
MRS1706 has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines and chemokines, inhibiting the growth and metastasis of cancer cells, reducing the ischemic injury and improving the cardiac function in cardiovascular diseases, and reducing the fibrosis in various organs.
Avantages Et Limitations Des Expériences En Laboratoire
MRS1706 has several advantages for lab experiments, including its high selectivity for the adenosine A2B receptor, its availability in the market, and its well-established synthesis method. However, MRS1706 also has some limitations for lab experiments, including its low solubility in water and its potential off-target effects.
Orientations Futures
There are several future directions for the research on MRS1706, including developing more potent and selective adenosine A2B receptor antagonists, investigating the combination therapy of MRS1706 with other drugs for the treatment of various diseases, and exploring the potential therapeutic applications of MRS1706 in other diseases, such as neurodegenerative diseases and metabolic diseases.
Conclusion:
MRS1706 is a selective antagonist of the adenosine A2B receptor that has been extensively studied for its potential therapeutic applications in various diseases. It has several advantages for lab experiments, including its high selectivity for the adenosine A2B receptor and its well-established synthesis method. However, it also has some limitations for lab experiments, including its low solubility in water and its potential off-target effects. There are several future directions for the research on MRS1706, including developing more potent and selective adenosine A2B receptor antagonists and investigating the combination therapy of MRS1706 with other drugs for the treatment of various diseases.
Méthodes De Synthèse
MRS1706 can be synthesized using a multi-step process starting from 4-methoxy-2-naphthol. The first step involves the reaction of 4-methoxy-2-naphthol with 2-bromoethyl vinyl ether in the presence of potassium carbonate to yield 2-(4-methoxynaphthyl) ethyl vinyl ether. The second step involves the reaction of 2-(4-methoxynaphthyl) ethyl vinyl ether with 7-methyl-1,3-dipropylxanthine in the presence of sodium hydride to yield MRS1706.
Applications De Recherche Scientifique
MRS1706 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, MRS1706 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colon cancer cells. In inflammation, MRS1706 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, MRS1706 has been shown to reduce the ischemic injury and improve the cardiac function.
Propriétés
Numéro CAS |
151539-65-0 |
|---|---|
Formule moléculaire |
C11H20Cl3N3O |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
8-[(E)-2-(4-methoxynaphthalen-1-yl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C25H28N4O3/c1-5-15-28-23-22(24(30)29(16-6-2)25(28)31)27(3)21(26-23)14-12-17-11-13-20(32-4)19-10-8-7-9-18(17)19/h7-14H,5-6,15-16H2,1-4H3/b14-12+ |
Clé InChI |
VJMCJAORZNGBHE-WYMLVPIESA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=C(C4=CC=CC=C34)OC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C4=CC=CC=C34)OC)C |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C4=CC=CC=C34)OC)C |
Synonymes |
(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



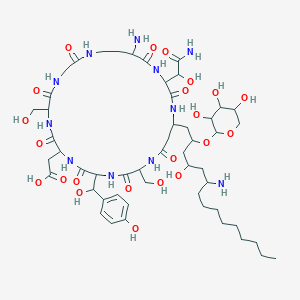
![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
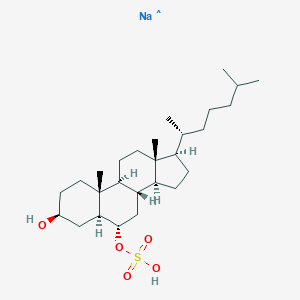
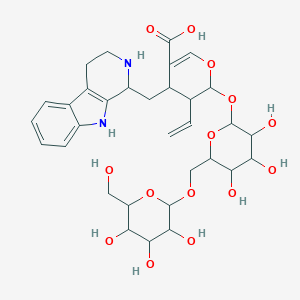
![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)
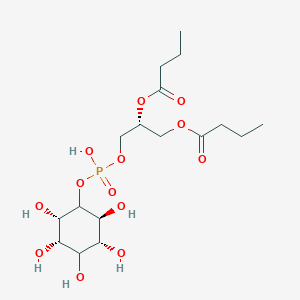
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
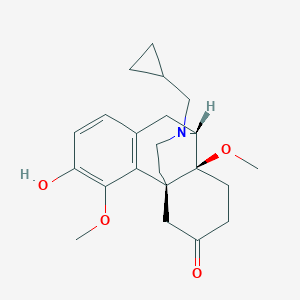
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)